molecular formula C9H9N3 B145236 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole CAS No. 135875-05-7

2,3-dihydro-1H-imidazo[1,5-a]benzimidazole

Cat. No. B145236
M. Wt: 159.19 g/mol
InChI Key: LLPGMVUUHGKXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-imidazo[1,5-a]benzimidazole is a complex organic compound that has been studied for its potential biological activities . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole derivatives has been reported in the literature. For instance, one study described the synthesis of these derivatives as phosphodiesterase 10A inhibitors . Another study synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-imidazo[1,5-a]benzimidazole is based on the dihydro-imidazobenzimidazole scaffold . The compound contains a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and four hydrogen atoms .

Scientific Research Applications

  • Synthetic Applications : One study describes the synthesis of imidazo[1,5-a]benzimidazole derivatives, emphasizing their structural characterization through techniques like NMR analysis and X-ray crystallography. These compounds are synthesized using reactions involving tertiary phosphines and aromatic isocyanates (Molina et al., 1989).

  • Medicinal Chemistry : A research project focused on hybridizing pyrazoline and benzimidazole derivatives, demonstrating their potential applications in the medicinal field, specifically their α-glucosidase inhibition activity which is relevant for anti-diabetic studies (Ibraheem et al., 2020).

  • Chemosensor Development : Imidazo[1,5-a]benzimidazole derivatives have been used to create a ratiometric fluorescent sensor for the selective detection of Al3+ ions. This involves a charge transfer mechanism and offers high selectivity and sensitivity, showing potential in environmental and biological applications (Jeyanthi et al., 2013).

  • Antiserotonin Activity : Derivatives of 2,3-dihydroimidazo[1,5-a]benzimidazole have been investigated for their potential as 5-HT3 receptor antagonists, which is significant in the context of serotonin-related research and potential therapeutic applications (Spasov et al., 2006).

  • Antitubercular Activity : Another study explores the synthesis and biological evaluation of imidazo[1,5-a]benzimidazole derivatives as anti-tuberculosis agents, revealing some compounds with potent activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).

  • Biological Activities : Imidazo[1,5-a]benzimidazole derivatives have been synthesized for investigating their various biological properties, including antiviral, antitumor, antimicrobial, and other actions (Pankina et al., 2013).

properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPGMVUUHGKXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3N2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-imidazo[1,5-a]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Reactant of Route 2
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Reactant of Route 3
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Reactant of Route 4
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Reactant of Route 5
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole
Reactant of Route 6
2,3-dihydro-1H-imidazo[1,5-a]benzimidazole

Citations

For This Compound
2
Citations
P Molina, M Alajarin, C Lopez-Leonardo, I Madrid… - Tetrahedron, 1989 - Elsevier
1-Aroyl-2-azidomethylbenzimidazoles 2 react with tertiary phosphines to give the corresponding 1-aroyl-4H-imidazo[1,5-a]benzimidazoles 4. On the other hand, iminophosphorane 5 …
Number of citations: 23 www.sciencedirect.com
H Wamhoff, G Richardt, S Stolben - Advances in Heterocyclic …, 1995 - books.google.com
Within the last decades, the aza-Wittig reaction has assumed increasing importance for the specific construction of many heterocyclic systems. This first comprehensive review provides …
Number of citations: 145 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.